molecular formula C10H10FNO B182169 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-58-1

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B182169
Key on ui cas rn: 145485-58-1
M. Wt: 179.19 g/mol
InChI Key: OISQPDAXCFWYTC-UHFFFAOYSA-N
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Patent
US08575150B2

Procedure details

6-Fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one (25 g, 140 mmol) was charged to a 100-mL three neck flask with a dropping funnel and an overhead stirrer. DCM (250 ml) is added and the reaction is cooled to 0° C. TMEDA (29.5 ml, 195 mmol) is added, followed by drop wise addition of iodotrimethylsilane (26.6 ml, 195 mmol). The mixture was stirred for 45 minutes. Iodine (49.6 g, 195 mmol) is added in 5 portions and the mixture is stirred for another 1.5 h. The reaction was quenched with 250 mL Na2SO3 (aqueous solution). The solids were dissolved in dichloromethane and the layers separated. The organic layer is washed with water, dried over Na2SO4, and concentrated to give 6-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one (42.5 g) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.5 mL
Type
reactant
Reaction Step Two
Quantity
26.6 mL
Type
reactant
Reaction Step Three
Quantity
49.6 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[CH2:8][CH2:9][CH2:10][C:11](=[O:13])[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1.CN(CCN(C)C)C.[I:22][Si](C)(C)C.II>C(Cl)Cl>[F:1][C:2]1[C:7]2[CH2:8][CH2:9][CH:10]([I:22])[C:11](=[O:13])[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=CC2=C1CCCC(N2)=O
Name
three
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
29.5 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
26.6 mL
Type
reactant
Smiles
I[Si](C)(C)C
Step Four
Name
Quantity
49.6 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for another 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 250 mL Na2SO3 (aqueous solution)
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=CC=CC2=C1CCC(C(N2)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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